Nicardipine

T-type calcium channel electrophysiology ion channel pharmacology

Nicardipine (CAS 55985-32-5) is a second-generation dihydropyridine L-type calcium channel blocker distinguished by its triphasic clearance (α-half-life ~3 min, β~45 min, γ~14 h) and ready-to-use IV formulation—enabling rapid, precise, and reversible blood pressure control unattainable with amlodipine. With a 10-fold reduction in myocardial depression versus nifedipine and superior potency in relaxing PGF2α-precontracted human cerebral arteries compared to nimodipine, it is the preferred vasodilator for cerebral vasospasm models and cardiac-safe hypertension/angina studies. Its intermediate T-type channel inhibition (IC50 2.5 μM) offers finer experimental tuning between the weak blockade of nifedipine (IC50 39 μM) and the strong blockade of niguldipine (IC50 244 nM). Procure this high-purity research-grade compound for reproducible, clinically translatable cardiovascular and neurovascular research.

Molecular Formula C26H29N3O6
Molecular Weight 479.5 g/mol
CAS No. 55985-32-5
Cat. No. B1678738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicardipine
CAS55985-32-5
SynonymsAntagonil
Cardene
Cardene I.V.
Cardene SR
Dagan
Flusemide
Hydrochloride, Nicardipine
LA, Nicardipine
Lecibral
Lincil
Loxen
Lucenfal
Nicardipine
Nicardipine Hydrochloride
Nicardipine LA
Nicardipino Ratiopharm
Nicardipino Seid
Perdipine
Ridene
Vasonase
Y 93
Y-93
Y93
Molecular FormulaC26H29N3O6
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3
InChIKeyZBBHBTPTTSWHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.47e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nicardipine (CAS 55985-32-5): Second-Generation Dihydropyridine Calcium Channel Blocker for Cardiovascular Research and Clinical Procurement


Nicardipine (CAS 55985-32-5) is a second-generation dihydropyridine (DHP) calcium channel blocker (CCB) that selectively inhibits L-type voltage-gated calcium channels in vascular smooth muscle and cardiac tissue [1]. It is characterized by a 1,4-dihydropyridine core with a 3-nitrophenyl substituent, distinguishing it structurally from first-generation DHPs such as nifedipine [2]. Nicardipine is available in both oral and intravenous formulations, with the latter being the first intravenously administered DHP CCB introduced into clinical practice [1].

Why Nicardipine Cannot Be Interchanged with Other Dihydropyridine Calcium Channel Blockers


Within the dihydropyridine calcium channel blocker class, significant inter-compound variability exists in terms of vascular versus cardiac selectivity, pharmacokinetic profiles, T-type versus L-type channel inhibition, and cytochrome P450 enzyme inhibition. These pharmacological differences translate directly into distinct clinical applications and research utilities. For instance, nimodipine is uniquely licensed for subarachnoid hemorrhage due to its cerebral vasculature selectivity, while nicardipine offers a distinct balance of peripheral, coronary, and cerebral vasodilation with minimal myocardial depression [1]. Amlodipine, a third-generation DHP, possesses an extended half-life of 30–50 hours, making it unsuitable for acute blood pressure titration, whereas nicardipine's triphasic clearance (α-half-life ~3 minutes, β-half-life ~45 minutes, γ-half-life ~14 hours) enables rapid and precise intravenous control [2]. Substituting one DHP for another without accounting for these quantitative differences in potency, selectivity, and pharmacokinetics can lead to suboptimal experimental outcomes or adverse clinical events.

Quantitative Differentiation Evidence: Nicardipine (CAS 55985-32-5) Versus Comparator Calcium Channel Blockers


Nicardipine Exhibits Intermediate T-Type Calcium Channel Blocking Potency: A Distinguishing Profile from Nifedipine and Nimodipine

In a comparative electrophysiological study using the neuroblastoma-glioma hybrid cell line NG108-15, nicardipine exhibited an IC50 of 2.5 μM for T-type calcium channel currents, placing it between niguldipine (IC50 = 244 nM) and nimodipine (IC50 = 9.8 μM) / nifedipine (IC50 = 39 μM) in terms of potency [1]. In contrast, all compounds blocked L-type calcium channel currents with similar potency (nicardipine IC50 = 75 nM) [1]. This differential T-type inhibition profile is unique among the DHPs tested.

T-type calcium channel electrophysiology ion channel pharmacology

Nicardipine Demonstrates 10-Fold Less Myocardial Depression Compared to Nifedipine in Preclinical Models

Preclinical pharmacological studies have established that nicardipine causes 10-fold less myocardial depression in animal models compared to the first-generation dihydropyridine nifedipine [1]. This reduced negative inotropic effect has been corroborated in human hemodynamic studies, which confirm nicardipine's lack of negative inotropism while maintaining its ability to reduce coronary and peripheral vascular resistance [1].

myocardial depression vascular selectivity cardiac safety

Nicardipine is the Most Potent Relaxant of PGF2α-Precontracted Human Cerebral Arteries, Surpassing Nimodipine

In an in vitro study using ring segments of branches of human middle cerebral artery, both nicardipine and nimodipine relaxed arteries precontracted with prostaglandin F2α (10⁻⁵ M). However, nicardipine was found to be the most potent relaxant drug across the concentration range tested (10⁻⁹ – 10⁻⁵ M) [1]. This direct comparison establishes nicardipine's superior potency in reversing cerebral artery constriction.

cerebral vasospasm vascular smooth muscle subarachnoid hemorrhage

Nicardipine's Triphasic Pharmacokinetics Enable Rapid Intravenous Titration, in Contrast to Amlodipine's 30-50 Hour Half-Life

Nicardipine administered intravenously exhibits triphasic plasma clearance: a rapid early distribution phase (α-half-life of 3 minutes), an intermediate phase (β-half-life of 45 minutes), and a slow terminal phase (γ-half-life of 14 hours) [1][2]. This pharmacokinetic profile allows for rapid onset and offset of action, enabling precise titration for acute blood pressure control. In contrast, amlodipine, a third-generation DHP, possesses a terminal elimination half-life of 30–50 hours, which precludes rapid dose adjustment and limits its utility in acute settings [3].

pharmacokinetics intravenous formulation acute blood pressure control

Nicardipine Uniquely Demonstrates Strong Inhibitory Potency on CYP2D6 Among DHP Calcium Channel Blockers

A comparative in vitro study of the inhibitory effects of nicardipine, nifedipine, and diltiazem on human cytochrome P450 enzymes using human liver microsomes revealed that only nicardipine exhibited strong inhibitory potency on CYP2D6-catalyzed drug metabolism [1]. Nicardipine also strongly inhibited CYP3A4-mediated triazolam hydroxylation pathways [1]. This unique CYP inhibition profile distinguishes nicardipine from other DHPs such as nifedipine and felodipine.

drug-drug interactions CYP450 inhibition metabolism

Nicardipine is Available as a Ready-to-Use Intravenous Formulation, Unlike Nimodipine and Nifedipine

Nicardipine is the first dihydropyridine calcium channel blocker to be developed and approved for intravenous administration, available as a ready-to-use, iso-osmotic solution (0.1 mg/mL or 0.2 mg/mL) requiring no further dilution [1][2]. In contrast, nimodipine is only available in oral and enteral formulations, and nifedipine is primarily available as an oral immediate-release or extended-release tablet [3]. This formulation distinction is critical for acute clinical and research applications.

intravenous formulation acute care drug delivery

Optimal Research and Industrial Application Scenarios for Nicardipine (CAS 55985-32-5)


In Vitro Electrophysiology Studies Requiring Specific T-Type Calcium Channel Blockade Profiles

Researchers investigating the role of T-type calcium channels in neuronal or vascular smooth muscle excitability should select nicardipine when an intermediate level of T-type channel inhibition (IC50 = 2.5 μM) is required. This profile is distinct from the weak T-type blockade of nifedipine (IC50 = 39 μM) and the stronger blockade of niguldipine (IC50 = 244 nM), allowing for fine-tuning of experimental conditions [1].

In Vivo Cardiovascular Models Requiring Minimal Myocardial Depression

For studies involving animal models of hypertension or angina where preservation of cardiac inotropic function is critical, nicardipine offers a 10-fold reduction in myocardial depression compared to nifedipine [1]. This makes nicardipine a preferred vasodilator in models where cardiac safety is a primary concern.

Experimental Models of Cerebral Vasospasm and Subarachnoid Hemorrhage

Given nicardipine's demonstrated superior potency in relaxing PGF2α-precontracted human cerebral arteries compared to nimodipine, it should be prioritized for in vitro and in vivo models of cerebral vasospasm [1]. Researchers may also explore intrathecal or implantable nicardipine formulations, which have shown promise in reducing vasospasm and delayed ischemic deficits after severe SAH [2].

Acute Cardiovascular Research Requiring Intravenous Titration

Nicardipine's triphasic pharmacokinetics (α = 3 min, β = 45 min, γ = 14 hours) and ready-to-use intravenous formulation make it uniquely suited for studies requiring rapid, precise, and reversible blood pressure control [1][2]. In contrast, amlodipine's 30–50 hour half-life and lack of an IV formulation preclude its use in such acute settings [3].

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